

# Benchmarking Leritrelvir's Safety Profile Against Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The landscape of antiviral therapeutics for COVID-19 has rapidly evolved, offering crucial tools in the management of the disease. **Leritrelvir**, a novel  $\alpha$ -ketoamide-based inhibitor of the SARS-CoV-2 main protease (Mpro), has emerged as a promising therapeutic candidate.[1] This guide provides a comprehensive and objective comparison of the safety profile of **Leritrelvir** against other prominent antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and Remdesivir. The information presented is based on data from pivotal Phase 3 clinical trials to aid researchers, scientists, and drug development professionals in their understanding of the relative safety of these agents.

### **Comparative Safety Data**

The following table summarizes the key safety findings from the respective Phase 3 clinical trials of **Leritrelvir**, Paxlovid, Molnupiravir, and Remdesivir. This quantitative data allows for a direct comparison of adverse event rates.



| Safety<br>Parameter                    | Leritrelvir<br>(Phase 3 -<br>NCT05620160)<br>[1]                                  | Paxlovid<br>(EPIC-HR -<br>NCT04960202)<br>[2][3][4][5][6] | Molnupiravir<br>(MOVe-OUT -<br>NCT04575584)<br>[7][8][9][10] | Remdesivir<br>(ACTT-1 -<br>NCT04280705)<br>[11][12][13]                   |
|----------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------|
| Any Adverse<br>Events                  | 46.46%                                                                            | ~19-23%                                                   | 30.4%                                                        | ~51-66%                                                                   |
| Serious Adverse<br>Events              | No Grade 3 or<br>higher AEs<br>reported[1][14]                                    | 1.6 - 1.7%                                                | 7%                                                           | 24.6%                                                                     |
| Discontinuation<br>due to AEs          | Not specified, but<br>no premature<br>withdrawals due<br>to AEs in Phase<br>1[14] | 1.7 - 2.1%                                                | 1%                                                           | Not specified, but<br>fewer than<br>placebo                               |
| Most Common<br>Adverse Events<br>(≥1%) | Hypertriglyceride<br>mia (11.7%),<br>Hyperlipidemia<br>(8.8%)[1]                  | Dysgeusia (5%),<br>Diarrhea (3%)[3]<br>[15][16][17]       | Diarrhea (2%),<br>Nausea (1%),<br>Dizziness (1%)<br>[8]      | Nausea, worsening respiratory failure, elevated ALT[18]                   |
| Deaths                                 | None reported[1]                                                                  | 0 (vs. 10-12 in<br>placebo)[4][5]                         | <1% (vs. 2% in placebo)[10]                                  | 11.4% (vs.<br>15.2% in placebo<br>- not statistically<br>significant)[12] |

## **Experimental Protocols**

The safety data presented above were collected from rigorous, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the key aspects of the methodologies used to assess the safety of each antiviral.

### **Leritrelvir (Phase 3 Trial - NCT05620160)**

 Trial Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted at 29 clinical sites in China.[1]



- Participant Population: Non-hospitalized adults (18-75 years old) with mild-to-moderate COVID-19, a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48 hours before randomization.[1]
- Intervention: Oral **Leritrelvir** (400 mg) administered three times daily or a matching placebo for a 5-day course.[1]
- Safety Assessment: The primary safety endpoint was the incidence of adverse events (AEs).
   [1] Participants recorded COVID-19-related clinical symptoms three times daily for the first
   10 days and once daily until day 28.[1] The trial was conducted in accordance with the
   Declaration of Helsinki and Good Clinical Practice guidelines.[1]

### Paxlovid (EPIC-HR Trial - NCT04960202)

- Trial Design: A phase 2/3, randomized, double-blind, placebo-controlled trial conducted globally.[15]
- Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[15]
- Intervention: Oral nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered every 12 hours for five days.[6]
- Safety Assessment: Safety was monitored through the collection of data on treatmentemergent adverse events, serious adverse events, and discontinuations due to adverse events.[4] Laboratory and clinical assessments were performed at baseline and throughout the study.

### Molnupiravir (MOVe-OUT Trial - NCT04575584)

- Trial Design: A phase 3, double-blind, randomized, placebo-controlled trial.[7]
- Participant Population: Non-hospitalized, unvaccinated adults with mild-to-moderate,
   laboratory-confirmed COVID-19 and at least one risk factor for severe illness.[7]
- Intervention: Oral Molnupiravir (800 mg) or placebo administered twice daily for five days.[7]



Safety Assessment: The primary safety endpoint was the incidence of adverse events.[7]
 Adverse events were recorded during the treatment period and for 14 days after the completion of the study intervention.[9][10] A WHO study protocol is also available for safety monitoring of molnupiravir in low- and middle-income countries.[19]

### Remdesivir (ACTT-1 Trial - NCT04280705)

- Trial Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11]
- Participant Population: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[12]
- Intervention: Intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or placebo.[12]
- Safety Assessment: Safety was assessed by monitoring for adverse events, including serious adverse events and grade 3 or 4 adverse events.[11][12] Clinical and laboratory monitoring, including renal and hepatic function, was performed before and during therapy.
   [20]

**Visualizations** 

Signaling Pathway: Mechanism of Action of 3CL

**Protease Inhibitors** 





Click to download full resolution via product page

Caption: Mechanism of action of 3CL protease inhibitors like Leritrelvir.





## Experimental Workflow: Randomized Controlled Trial for Antiviral Safety Assessment





Click to download full resolution via product page

Caption: Generalized workflow for assessing antiviral safety in a clinical trial.

### Logical Relationship: Comparative Safety Profile Overview



Click to download full resolution via product page

Caption: Overview of the comparative safety profiles of the discussed antivirals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]



- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pfizer's Novel COVID-19 Oral Antiviral Treatment Candidate Reduced Risk of Hospitalization or Death by 89% in Interim Analysis of Phase 2/3 EPIC-HR Study - BioSpace [biospace.com]
- 5. pfizer.com [pfizer.com]
- 6. rxfiles.ca [rxfiles.ca]
- 7. Molnupiravir for Oral Treatment of Covid-19 in Nonhospitalized Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.paho.org [iris.paho.org]
- 9. fda.gov [fda.gov]
- 10. molnupiravir.com [molnupiravir.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. rebelem.com [rebelem.com]
- 13. For HCP's | Veklury® (remdesivir) ACTT-1 Study [askgileadmedical.com]
- 14. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 16. Adverse Events | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 17. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 18. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 19. nbst.it [nbst.it]
- 20. gilead.com [gilead.com]
- To cite this document: BenchChem. [Benchmarking Leritrelvir's Safety Profile Against Other Antivirals: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#benchmarking-leritrelvir-s-safety-profile-against-other-antivirals]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com